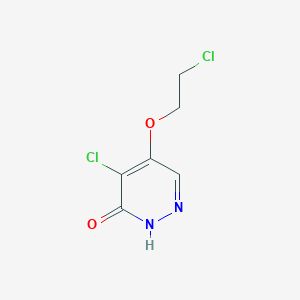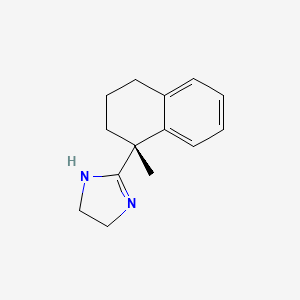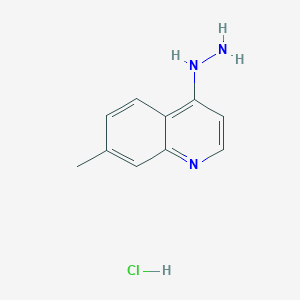
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate typically involves the construction of the triazole ring followed by the introduction of the acetamido and ester groups. One common method involves the reaction of 1-amino-1,2,4-triazole with acetic anhydride to form the acetamido derivative. This intermediate is then reacted with methyl acrylate under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow synthesis, which offers advantages such as higher yields, better control over reaction conditions, and improved safety. Continuous-flow methods are particularly useful for scaling up the production of triazole derivatives .
化学反応の分析
Types of Reactions
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
科学的研究の応用
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to the triazole ring’s known biological activity.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Industrial Chemistry: The compound is utilized in the development of new catalysts and as a building block for more complex chemical entities.
作用機序
The mechanism of action of Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through hydrogen bonding and coordination with metal ions present in the active sites of enzymes .
類似化合物との比較
Similar Compounds
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound also features a triazole ring and is used in similar applications.
3-Nitro-1H-1,2,4-triazol-1-yl derivatives: These compounds are known for their energetic properties and are used in the development of propellants.
Uniqueness
Methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the acetamido and ester groups allows for versatile chemical modifications and applications .
特性
分子式 |
C8H12N4O3 |
|---|---|
分子量 |
212.21 g/mol |
IUPAC名 |
methyl 2-acetamido-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C8H12N4O3/c1-6(13)11-7(8(14)15-2)3-12-5-9-4-10-12/h4-5,7H,3H2,1-2H3,(H,11,13) |
InChIキー |
DOGMKDAQQRBKCS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CN1C=NC=N1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)

![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)






